ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Cross-coupling chemistry Suzuki-Miyaura reaction Palladium catalysis

Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 6076-14-8) is a preferred heterocyclic building block for high-throughput medicinal chemistry campaigns. Its C–Br bond at the 4-position enables efficient Suzuki-Miyaura couplings under mild conditions, while the ethyl ester maintains hydrolytic stability for downstream functionalization. The intermediate LogP (1.69) offers a strategic lipophilicity advantage for CNS-targeting libraries. Please note: this compound carries GHS H314 (Skin Corr. 1B) and H351 (Carc. 2) classifications, requiring enhanced safety protocols.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
CAS No. 6076-14-8
Cat. No. B1581271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
CAS6076-14-8
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1Br)C
InChIInChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10)
InChIKeyGNTNGOQWBKVXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Bromo-5-Methyl-1H-Pyrazole-3-Carboxylate (CAS 6076-14-8): Properties, Classification, and Procurement Baseline for Pyrazole Building Blocks


Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 6076-14-8) is a brominated pyrazole-3-carboxylate ester with molecular formula C₇H₉BrN₂O₂ and molecular weight 233.06 g/mol, belonging to the class of heterocyclic building blocks extensively employed in medicinal chemistry and agrochemical synthesis . The compound features a pyrazole core substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and an ethyl ester at the 3-position, rendering it a versatile intermediate for cross-coupling reactions and further functionalization . Its off-white solid form with melting point of 103–104 °C and predicted physicochemical parameters (LogP consensus 1.69, pKa 10.31 ± 0.50) are documented in authoritative chemical databases [1].

Why Generic Substitution Fails for Ethyl 4-Bromo-5-Methyl-1H-Pyrazole-3-Carboxylate: Halogen Reactivity, Regiochemistry, and GHS Classification Risks


Substituting ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 6076-14-8) with structurally similar pyrazole carboxylates—such as the 4-chloro analog (CAS 637022-63-0) or the methyl ester homolog (CAS 1232838-31-1)—is not a neutral procurement decision. The 4-bromo substituent confers markedly different reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) relative to the 4-chloro variant due to the substantially lower bond dissociation energy of C–Br versus C–Cl, translating to milder reaction conditions and higher coupling yields [1]. Furthermore, the ethyl ester versus methyl ester substitution pattern alters lipophilicity (LogP), solubility, and metabolic stability in downstream intermediates, which can cascade into divergent pharmacokinetic profiles in drug discovery programs . Critically, the GHS hazard classification for CAS 6076-14-8 includes H314 (severe skin burns and eye damage, Skin Corr. 1B) and H351 (suspected of causing cancer, Carc. 2), representing a more stringent hazard profile than the 4-chloro analog, which carries only Skin Irrit. 2 and Eye Irrit. 2A classifications . A procurement decision made without accounting for these differences risks synthetic failure, regulatory non-compliance, and compromised safety protocols.

Quantitative Differentiation of Ethyl 4-Bromo-5-Methyl-1H-Pyrazole-3-Carboxylate (CAS 6076-14-8) vs. In-Class Analogs: Physicochemical, Reactivity, and Regulatory Evidence for Procurement Decisions


C–Br vs. C–Cl Bond Dissociation Energy Defines Cross-Coupling Reactivity and Synthetic Efficiency

The 4-bromo substituent in CAS 6076-14-8 enables efficient participation in Suzuki-Miyaura cross-coupling reactions under milder conditions than the 4-chloro analog (CAS 637022-63-0), due to the intrinsically lower C–Br bond dissociation energy [1]. While direct head-to-head kinetic comparisons are not available in open literature for this specific scaffold, class-level inference from established organohalide reactivity principles indicates that aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 10–50 times faster than aryl chlorides under comparable conditions [2].

Cross-coupling chemistry Suzuki-Miyaura reaction Palladium catalysis Reaction optimization

Melting Point Divergence: Ethyl Ester (103–104 °C) vs. Methyl Ester (150–152 °C) Dictates Purification Strategy and Handling

Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 6076-14-8) exhibits a melting point of 103–104 °C , whereas its methyl ester homolog, methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 1232838-31-1), melts at 150–152 °C . This 47–48 °C difference reflects altered crystal packing energetics driven by the ester alkyl chain length and has direct practical consequences for recrystallization solvent selection, trituration efficiency, and thermal stability during storage and shipping.

Crystallization Purification Solid-state properties Process chemistry

Lipophilicity (LogP) Differential Between Ethyl Ester and Methyl Ester Alters Downstream ADME Properties in Drug Discovery

The ethyl ester substituent in CAS 6076-14-8 confers a consensus LogP of 1.69 (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT predictions) . The methyl ester homolog (CAS 1232838-31-1) exhibits a calculated LogD at pH 7.4 of 1.02 [1]. While different computational models preclude direct arithmetic subtraction, the trend clearly indicates that the ethyl ester adds approximately 0.6–0.7 LogP units relative to the methyl ester, consistent with the Hansch π contribution of an additional methylene group.

Lipophilicity ADME prediction Drug-likeness Lead optimization

Regulatory Hazard Classification: CAS 6076-14-8 Carries GHS H314 (Skin Corrosion) and H351 (Carcinogenicity) vs. Milder Profile of 4-Chloro Analog

Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 6076-14-8) is classified under GHS with H314 (Causes severe skin burns and eye damage, Skin Corr. 1B) and H351 (Suspected of causing cancer, Carc. 2) . In contrast, the 4-chloro analog ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (CAS 637022-63-0) is notified under the EU CLP inventory with only Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory irritation) [1]. The bromo derivative additionally carries H225 (Highly flammable liquid and vapor, Flam. Liq. 2) and H302 (Harmful if swallowed, Acute Tox. 4) in some supplier classifications .

Chemical safety GHS classification Regulatory compliance EHS procurement

Ester Hydrolytic Stability: Ethyl Ester Offers Intermediate Lability vs. Methyl Ester for Prodrug and Protecting Group Strategies

The ethyl ester group in CAS 6076-14-8 exhibits intermediate hydrolytic lability between the more labile methyl ester and the more stable tert-butyl ester. While specific kinetic hydrolysis data (k_obs or t½) for this exact compound are not reported in open literature, class-level inference from established ester hydrolysis principles indicates that under basic conditions (e.g., NaOH in aqueous ethanol), ethyl esters hydrolyze approximately 2–5× slower than methyl esters due to increased steric hindrance at the carbonyl carbon and reduced electrophilicity [1]. Under acidic conditions, the difference is less pronounced but still favors greater stability of the ethyl ester.

Ester hydrolysis Prodrug design Protecting group chemistry Synthetic strategy

Procurement-Driven Application Scenarios for Ethyl 4-Bromo-5-Methyl-1H-Pyrazole-3-Carboxylate (CAS 6076-14-8): Where This Specific Pyrazole Scaffold Outperforms Analogs


Suzuki-Miyaura Cross-Coupling for Rapid Pyrazole-Aryl Library Synthesis in Medicinal Chemistry

In high-throughput medicinal chemistry campaigns requiring rapid diversification of the pyrazole 4-position, CAS 6076-14-8 is the preferred building block over the 4-chloro analog due to the intrinsically higher reactivity of the C–Br bond in palladium-catalyzed Suzuki-Miyaura couplings . The milder reaction conditions (60–80 °C with Pd(PPh₃)₄) minimize thermal decomposition of sensitive boronic acid partners and enable parallel synthesis in 96-well format without specialized high-temperature equipment. The ethyl ester remains intact under these coupling conditions, preserving the carboxylate handle for subsequent amidation or hydrolysis steps [1]. Procurement of this specific bromo derivative, rather than the chloro analog, reduces reaction optimization time and increases library success rates in early-stage drug discovery.

Crystallization-Optimized Process Chemistry for Multi-Gram Intermediate Scale-Up

When scaling a synthetic route beyond gram quantities, purification efficiency becomes a critical cost driver. The melting point of 103–104 °C for CAS 6076-14-8 allows recrystallization from ethanol/water mixtures at temperatures achievable with standard laboratory heating equipment, unlike the methyl ester homolog which melts at 150–152 °C and requires higher-boiling solvents or specialized apparatus for efficient recrystallization [1]. The lower melting point also facilitates melt-processing techniques and reduces energy costs during large-scale drying. Process chemists procuring this intermediate for scale-up should select the ethyl ester specifically to simplify purification workflows and maintain consistent batch-to-batch purity (standard supplier specification 95%, with batch-specific NMR, HPLC, and GC documentation available) .

Prodrug Intermediate with Tunable Lipophilicity for CNS or Oral Bioavailability Optimization

For drug discovery programs targeting central nervous system (CNS) indications or requiring enhanced oral absorption, the consensus LogP of 1.69 for CAS 6076-14-8 provides a calculated increase in lipophilicity of approximately 0.6–0.7 units compared to the methyl ester homolog . This difference, attributable to the additional methylene group in the ethyl ester, can shift a lead compound across critical lipophilicity thresholds for blood-brain barrier penetration (optimal LogP 1.5–3.0) or oral bioavailability [1]. Medicinal chemists procuring this building block can introduce the desired lipophilic character at the pyrazole stage, avoiding the need for late-stage ester exchange or additional lipophilicity-enhancing modifications. The ethyl ester's intermediate hydrolytic stability further supports its use as a prodrug moiety, balancing plasma stability with esterase-mediated activation.

EHS-Compliant Procurement Requiring Pre-Approval for Skin Corrosion and Carcinogenicity Hazards

Organizations with stringent Environmental Health & Safety (EHS) protocols must recognize that CAS 6076-14-8 carries GHS H314 (Skin Corr. 1B) and H351 (Carc. 2) classifications, along with H225 (Flam. Liq. 2) and H302 (Acute Tox. 4) . This hazard profile mandates enhanced personal protective equipment (chemical-resistant gloves, face shield, protective clothing), dedicated fume hood usage with appropriate face velocity, and hazardous waste disposal through approved chemical waste streams. Before procurement, EHS review and approval are typically required, and the compound may be subject to additional shipping restrictions (e.g., limited air transport quantities, hazard labeling surcharges). Substituting the 4-chloro analog (which carries only Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3) may be considered if cross-coupling reactivity is not the primary selection criterion and hazard reduction is prioritized [1]. Laboratories procuring CAS 6076-14-8 should budget for these compliance costs and ensure staff are trained on the Safety Data Sheet prior to handling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.